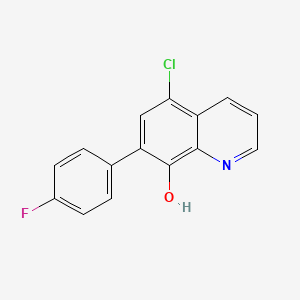![molecular formula C13H20N2O4 B11851774 tert-Butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate](/img/structure/B11851774.png)
tert-Butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-oxo-11-oxa-3,9-diazatricyclo[5.3.1.01,5]undecane-9-carboxylate: is a complex organic compound with the molecular formula C13H22N2O4 It is known for its unique tricyclic structure, which includes an oxo group, an oxa group, and two diaza groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-11-oxa-3,9-diazatricyclo[5.3.1.01,5]undecane-9-carboxylate typically involves multiple steps. One common method includes the reaction of chloroacetyl chloride with tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate in the presence of potassium carbonate and ethyl acetate. The mixture is stirred at 0°C, followed by extraction with ethyl acetate. The organic layer is dried, filtered, and the solvent is evaporated under reduced pressure. The residue is then dissolved in tetrahydrofuran (THF) and added dropwise to a solution of potassium tert-butoxide in tert-butanol and THF, heated at reflux under nitrogen.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: tert-Butyl 4-oxo-11-oxa-3,9-diazatricyclo[5.3.1.01,5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diaza groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, tert-butyl 4-oxo-11-oxa-3,9-diazatricyclo[5.3.1.01,5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic applications. For example, some derivatives may act as inhibitors of specific enzymes involved in disease processes, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
作用机制
The mechanism of action of tert-butyl 4-oxo-11-oxa-3,9-diazatricyclo[5.3.1.01,5]undecane-9-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The specific pathways involved depend on the biological context and the particular derivative of the compound being studied .
相似化合物的比较
- tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 4-oxo-11-oxa-3,9-diazatricyclo[5.3.1.01,5]undecane-9-carboxylate is unique due to its tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in scientific research and industry .
属性
分子式 |
C13H20N2O4 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC 名称 |
tert-butyl 4-oxo-11-oxa-3,9-diazatricyclo[5.3.1.01,5]undecane-9-carboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-5-8-4-9-10(16)14-6-13(9,7-15)18-8/h8-9H,4-7H2,1-3H3,(H,14,16) |
InChI 键 |
QMYPOLQKQNUZQO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2CC3C(=O)NCC3(C1)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11851739.png)

![7,8-Dimethoxy-1,3,4-trimethyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B11851751.png)

![Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11851764.png)



